molecular formula C12H20N4O2 B13695975 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole

5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole

Cat. No.: B13695975
M. Wt: 252.31 g/mol
InChI Key: IPYPXWHNYYQPAC-UHFFFAOYSA-N
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Description

5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the Boc-protected pyrrolidinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a hydrazine derivative and a β-enamino diketone can lead to the formation of the pyrazole ring . The Boc-protected pyrrolidinyl group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazoles .

Scientific Research Applications

5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

    Industry: It finds applications in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the Boc-protected pyrrolidinyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(1-Boc-3-pyrrolidinyl)pyrazole
  • 5-Amino-3-(1-Boc-4-pyrrolidinyl)pyrazole
  • 5-Amino-3-(1-Boc-2-pyrrolidinyl)pyrazole

Uniqueness

5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected pyrrolidinyl group enhances its stability and facilitates its use in various synthetic applications .

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-8(7-16)9-6-10(13)15-14-9/h6,8H,4-5,7H2,1-3H3,(H3,13,14,15)

InChI Key

IPYPXWHNYYQPAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2)N

Origin of Product

United States

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